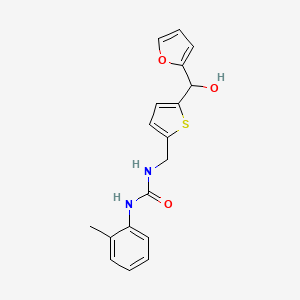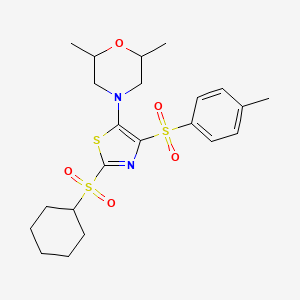![molecular formula C11H10N2O3S B2747142 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1975145-42-6](/img/no-structure.png)
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The process of synthesizing compounds similar to "5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one" involves various methodologies aiming at creating potent molecules with potential therapeutic uses. These compounds are synthesized through reactions that involve condensation and cycloaddition processes, providing a basis for further pharmacological evaluations. For instance, one study describes the synthesis and characterization of 4-thiazolidinone derivatives, showcasing their potential as antimicrobial agents due to their structure-activity relationships (Patel et al., 2010).
Antimicrobial Activity
Several studies highlight the antimicrobial properties of thiazolidinone derivatives, indicating their potential as novel therapeutic agents against various bacterial and fungal infections. The synthesis of these compounds often aims at enhancing their selectivity and potency. For example, compounds synthesized from imino-4-methoxyphenol thiazole derivatives showed moderate activity against specific bacteria and fungi, with notable growth inhibition, suggesting their utility in antimicrobial therapy (Vinusha et al., 2015).
Antifungal and Antibacterial Properties
The modification of thiazolidinone derivatives to include various substituents has been explored to enhance their antifungal and antibacterial efficacy. Such modifications aim to improve the compounds' bioavailability and potency. For instance, the addition of hydroxy, methoxy, nitro, and chloro groups has been shown to significantly enhance the antibacterial efficacy of these derivatives (Vicini et al., 2006).
Biological Evaluation for Anti-Inflammatory and Nematicidal Activities
Beyond antimicrobial properties, thiazolidinone derivatives are also evaluated for their anti-inflammatory and nematicidal activities, indicating their potential in a broader spectrum of pharmacological applications. Such studies are crucial for identifying lead compounds for drug development, focusing on diseases with inflammatory components and agricultural applications (Srinivas et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways. Given its structural features, it could potentially influence pathways involving aromatic compounds and heterocyclic compounds . .
Pharmacokinetics
Its lipophilicity suggests it may have good cellular uptake
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-proliferative and apoptotic effects
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.4 mmol) and thiosemicarbazide (0.8 g, 6.4 mmol) in acetic acid (20 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.2 g, 14.4 mmol) to the reaction mixture and heat at 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add hydrogen peroxide (30%, 1 mL) to the solution.", "Step 5: Heat the mixture at reflux for 2 hours to promote oxidation.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Recrystallize the solid from ethanol to obtain 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one as a yellow solid (yield: 70-80%)." ] } | |
Numéro CAS |
1975145-42-6 |
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.27 |
Nom IUPAC |
(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |
Clé InChI |
QXUJSIBXSHADES-UITAMQMPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)
![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)



![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)
![1-(2-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B2747082.png)
